2-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine
Description
2-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine is a pyridine derivative featuring a pyrrolidine ring substituted with a methoxy group at the 3-position, linked via a methylene bridge to the pyridine ring. The presence of both pyridine (a nitrogen-containing aromatic ring) and pyrrolidine (a five-membered amine ring) moieties confers unique electronic and steric properties, which may influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
2-[(3-methoxypyrrolidin-1-yl)methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-5-7-13(9-11)8-10-4-2-3-6-12-10/h2-4,6,11H,5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDWBGIBRBHGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine typically involves the reaction of pyridine derivatives with methoxypyrrolidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst, followed by further functionalization to introduce the methoxypyrrolidine group .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce pyrrolidine derivatives with varying degrees of saturation .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
2-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, enabling the development of novel compounds with diverse functionalities.
Reactivity and Transformations
The compound can undergo various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate or chromium trioxide.
- Reduction : Achieved with reducing agents such as lithium aluminum hydride.
- Substitution Reactions : The methoxypyrrolidine group can be replaced by other nucleophiles under suitable conditions.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential to inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies have shown that derivatives of pyridine compounds can exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may be effective in cancer therapy .
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound is being evaluated as a potential drug candidate for various therapeutic applications. Its structural features allow for modifications that can enhance bioactivity and selectivity against specific biological targets .
Pharmacological Properties
The compound's pharmacological profile includes activities such as analgesic, anti-inflammatory, and anticonvulsant effects. These properties are crucial for developing drugs aimed at treating pain and inflammatory diseases .
Industrial Applications
Agrochemical Development
In the industrial sector, this compound is being utilized in the formulation of agrochemicals. Its ability to interact with biological systems makes it suitable for developing pesticides and herbicides that are more effective and environmentally friendly.
Data Summary Table
| Application Area | Details |
|---|---|
| Chemical Synthesis | Building block for complex organic molecules; versatile reactivity |
| Biological Activity | Antimicrobial and anticancer properties; potential drug candidate |
| Medicinal Chemistry | Evaluated for analgesic, anti-inflammatory effects |
| Industrial Use | Formulation of agrochemicals; potential for environmentally friendly products |
Case Studies
- Antimicrobial Study : A recent study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new class of antibiotics .
- Anticancer Research : In vitro tests revealed that certain derivatives exhibited cytotoxicity against M-Hela tumor cell lines at concentrations lower than traditional chemotherapeutics like tamoxifen. This suggests a promising avenue for further exploration in cancer treatment .
- Agrochemical Development : Research indicated that formulations containing this compound demonstrated enhanced efficacy in pest control compared to existing agrochemicals, highlighting its industrial relevance.
Mechanism of Action
The mechanism by which 2-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the methoxypyrrolidine group can form hydrogen bonds or engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 2-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine with similar pyridine-pyrrolidine hybrids, focusing on structural variations, molecular properties, and inferred functional differences.
Structural and Molecular Comparisons
Table 1: Key Structural Features and Properties of Analogous Compounds
Key Observations :
- Substituent Diversity : The target compound’s 3-methoxypyrrolidine group distinguishes it from analogs with bulkier substituents (e.g., tert-butyldimethylsilyloxy in HB279 ) or aromatic modifications (e.g., benzyl in HB510 ).
- Molecular Weight : The target compound (M.W. 191.25) is smaller than HB279 (415.04) and HB510 (282.38), likely due to the absence of halogen or aromatic groups.
- Pyrrolidine Functionalization : Unlike HB085 , which has a hydroxymethyl group on pyrrolidine, the target compound’s pyrrolidine is modified only by a methoxy group.
Functional and Pharmacological Insights
While direct pharmacological data for the target compound are unavailable, analogs with pyrrolidine-pyridine scaffolds demonstrate diverse biological activities:
- Dopamine Receptor Antagonists: Compounds like S 18126 and L 745,870 ( ) feature pyridine-pyrrolidine/piperazine hybrids and show high selectivity for dopamine D4 receptors. chloro groups) critically affects receptor affinity and selectivity.
- Lipophilicity and Bioavailability : The tert-butyldimethylsilyloxy group in HB279 increases lipophilicity (logP ~4.5 predicted) compared to the target compound’s methoxy group (logP ~1.2 predicted), which may influence membrane permeability and metabolic stability.
Biological Activity
2-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C₁₁H₁₄N₂O
- Molecular Weight: 190.24 g/mol
1. Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
Table 1: Antimicrobial Activity Against Common Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
2. Anticancer Properties
The compound has been evaluated for its anticancer activity, particularly against breast and ovarian cancer cell lines. Studies indicate that it exhibits moderate cytotoxicity, making it a candidate for further development in cancer therapy.
Case Study: Cytotoxicity Assessment
A study conducted on various cancer cell lines revealed that this compound induced apoptosis in ovarian cancer cells at concentrations above 50 µM, while showing limited toxicity to non-cancerous cells .
3. Neuroprotective Effects
Research has also highlighted the neuroprotective potential of this compound. It appears to mitigate neurotoxic effects similar to those seen with known neurotoxins, suggesting its role in protecting dopaminergic neurons.
Mechanism of Action
The neuroprotective effects are believed to arise from the compound's ability to inhibit monoamine oxidase B (MAO-B), an enzyme involved in dopamine metabolism. This inhibition may lead to increased dopamine levels, providing a protective effect against neurodegeneration .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition: The compound inhibits enzymes such as MAO-B, which is crucial in regulating neurotransmitter levels.
- Receptor Modulation: It may act on various receptors involved in cellular signaling pathways, contributing to its diverse pharmacological effects.
Q & A
Q. What synthetic strategies are recommended for synthesizing 2-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine, and how can reaction conditions be optimized?
Methodological Answer:
- Core Synthesis : Alkylation of 3-methoxypyrrolidine with a pyridine-methyl halide derivative (e.g., 2-(chloromethyl)pyridine) using a base (e.g., NaH or K₂CO₃) in anhydrous THF or DMF. Reaction temperatures are typically maintained between 0°C to room temperature to minimize side reactions .
- Optimization :
-
Catalyst Screening : Pd(PPh₃)₄ or other palladium catalysts enhance coupling efficiency in analogous reactions .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity, while THF balances reactivity and solubility .
-
Monitoring : Reaction progress tracked via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient).
Variable Optimization Strategy Analytical Method Temperature Gradual warming (0°C → rt) TLC monitoring Catalyst Pd(PPh₃)₄ vs. other catalysts GC-MS analysis Solvent THF vs. DMF Yield comparison
Q. Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm methoxy (-OCH₃) and pyrrolidine N-CH₂-pyridine connectivity. 2D COSY or NOESY resolves stereochemistry .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (calc. for C₁₂H₁₇N₂O: 217.1341).
- X-ray Crystallography : For absolute stereochemical assignment, co-crystallization with carboxylic acids (e.g., 2-(4-chlorophenyl)acetic acid) reveals hydrogen-bonding patterns .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., bacterial topoisomerase IV inhibition) with IC₅₀ determination .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) using [³H]-labeled ligands .
- Cytotoxicity : MTT/XTT assays in HEK-293 or HeLa cells (48-hour exposure, 10–100 µM range) .
Advanced Research Questions
Q. How do structural modifications to the pyrrolidine or pyridine moieties affect pharmacological activity?
Methodological Answer:
- SAR Strategies :
-
Replace methoxy with ethoxy or halogen (Cl, F) to alter lipophilicity and metabolic stability .
-
Introduce trifluoromethyl groups on the pyridine ring to enhance target affinity .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with enzymes (e.g., cytochrome P450) or receptors (GPCRs) .
Modification Observed Effect Reference Trifluoromethyl substitution Increased metabolic stability Ethoxy vs. methoxy Altered receptor affinity
Q. What strategies prevent racemization during synthesis of chiral 3-methoxypyrrolidine intermediates?
Methodological Answer:
Q. How can contradictory bioactivity data across assay models be reconciled?
Methodological Answer:
- Orthogonal Assays : Compare SPR (surface plasmon resonance) binding kinetics with cell-based functional assays (e.g., cAMP accumulation) .
- Stability Testing : LC-MS monitors compound degradation in cell culture media (e.g., DMEM + 10% FBS) .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 2-[(diphenylphosphoryl)methyl]pyridine derivatives) to identify assay-specific artifacts .
Methodological Notes
- Data Synthesis : References integrate synthesis, structural analysis, and bioactivity data from peer-reviewed studies .
- Conflict Resolution : Contradictory synthesis conditions (e.g., solvent choices) are presented as alternative strategies with empirical validation steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
